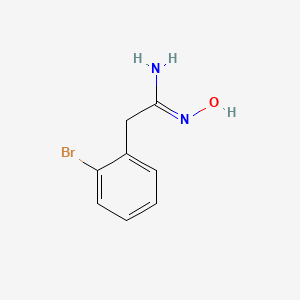

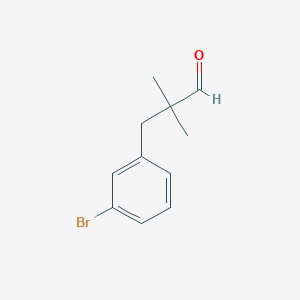

2-(2-Bromophenyl)acetamidoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Bromophenyl)acetamidoxime is a chemical compound that is structurally related to various bromophenyl acetamide derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, including their cytotoxicity against cancer cells, antimicrobial properties, and analgesic and anti-inflammatory activities . The presence of the bromophenyl group is a common feature in these compounds, which may contribute to their biological activity.

Synthesis Analysis

The synthesis of bromophenyl acetamide derivatives often involves the condensation of appropriate aniline derivatives with acylating agents under various conditions, including microwave-assisted synthesis . For example, the synthesis of 7-acetamido-2-aryl-5-bromoindoles involved the preparation of intermediates followed by structural modifications to enhance cytotoxicity . Similarly, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole was reported with experimental and theoretical investigations, including the use of Gaussian09 software for computational studies .

Molecular Structure Analysis

The molecular structure of bromophenyl acetamide derivatives has been elucidated using various techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy . For instance, the crystal structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide revealed specific dihedral angles between the benzene rings and the acetamide unit, as well as intermolecular hydrogen bonding and C-H...π contacts forming chains in the crystal . Tautomerism has also been observed in related structures, such as p-bromophenylazo-bis-acetoxime .

Chemical Reactions Analysis

Bromophenyl acetamide derivatives can undergo various chemical reactions, including anionoid substitution reactions, as seen in the case of diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate . These reactions can lead to the synthesis of a wide range of substituted azulene derivatives. Additionally, N-bromoacetamide has been used to introduce bromine and acetamido groups across olefinic double bonds in the synthesis of hexofuranose derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl acetamide derivatives have been studied through computational methods and experimental techniques. The HOMO and LUMO analysis, NBO analysis, and MEP calculations provide insights into the charge transfer, stability, and reactivity of these molecules . The first hyperpolarizability of these compounds suggests their suitability for nonlinear optical (NLO) studies . Moreover, the interaction between nitro and acetamido groups in molecules like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide has been shown to affect the chemical shift of neighboring protons in NMR spectroscopy .

Propiedades

IUPAC Name |

2-(2-bromophenyl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPSBLQTDSPNAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=NO)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/C(=N/O)/N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)acetamidoxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

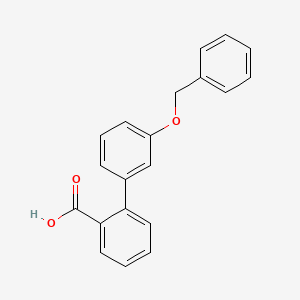

![2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1286747.png)

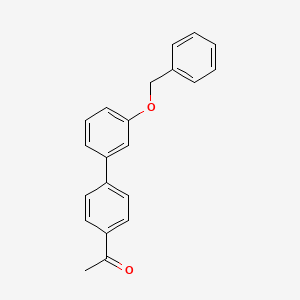

![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)

![4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1286759.png)